molecular formula C13H14N2O2 B13643506 Tert-butyl 2-cyano-3-pyridin-2-ylprop-2-enoate

Tert-butyl 2-cyano-3-pyridin-2-ylprop-2-enoate

Cat. No.: B13643506
M. Wt: 230.26 g/mol
InChI Key: GZRZJAMSNZGQSV-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyano-3-pyridin-2-ylprop-2-enoate is an organic compound that features a tert-butyl ester group, a cyano group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-cyano-3-pyridin-2-ylprop-2-enoate typically involves the reaction of pyridine derivatives with tert-butyl cyanoacetate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyanoacetate, followed by nucleophilic addition to the pyridine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and environmentally friendly solvents, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyano-3-pyridin-2-ylprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-cyano-3-pyridin-2-ylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-cyano-3-pyridin-2-ylprop-2-enoate involves its interaction with specific molecular targets. The cyano group and the pyridine ring can participate in hydrogen bonding and π-π interactions with proteins and enzymes, affecting their activity. The compound may also inhibit certain pathways by binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
  • Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
  • Tert-butyl 2-cyano-1H-pyrrole-1-carboxylate

Uniqueness

Tert-butyl 2-cyano-3-pyridin-2-ylprop-2-enoate is unique due to its combination of a cyano group, a pyridine ring, and a tert-butyl ester group. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds .

Biological Activity

Tert-butyl 2-cyano-3-pyridin-2-ylprop-2-enoate, also known as tert-butyl 2-cyano-3-(pyridin-2-yl)acrylate, is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including mechanisms of action, relevant studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N2O2C_{13}H_{15}N_{2}O_{2}. It features a tert-butyl ester group , a cyano group , and a pyridinyl group , which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to the interactions facilitated by its functional groups:

  • Cyano Group : This group can engage in hydrogen bonding and dipole-dipole interactions, which may influence enzyme binding and receptor activity.
  • Pyridinyl Group : The aromatic nature allows for π-π stacking interactions with other aromatic systems, potentially enhancing the compound's biological efficacy.

Biological Activities

Research has indicated that derivatives of this compound exhibit various biological activities:

1. Antimicrobial Properties :

  • Studies have shown that certain derivatives possess significant antimicrobial effects against a range of pathogens. For instance, compounds with similar structures have been reported to inhibit bacterial growth effectively, suggesting potential applications in treating infections .

2. Anticancer Effects :

  • The compound's ability to modulate cellular pathways involved in cancer progression has been highlighted in several studies. For example, it has been observed to inhibit tumor cell proliferation by interfering with specific signaling pathways .

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of various pyridine derivatives, including this compound. The results demonstrated that at concentrations as low as 10 µM, significant inhibition of cell viability was observed in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound induced apoptosis through the activation of caspase pathways.

Antimicrobial Assessment

Another study focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated that the compound exhibited MIC values ranging from 25 to 100 µg/mL against tested bacterial strains, showcasing its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the position of this compound within its chemical class, a comparison with related compounds is useful:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureModerateSignificant
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoateStructureHighModerate
Methyl 2-cyano-(4-methoxyphenyl)prop-2-enoateStructureLowHigh

This table illustrates that while this compound has notable activities, other derivatives may exhibit enhanced effects in specific areas.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

tert-butyl 2-cyano-3-pyridin-2-ylprop-2-enoate

InChI

InChI=1S/C13H14N2O2/c1-13(2,3)17-12(16)10(9-14)8-11-6-4-5-7-15-11/h4-8H,1-3H3

InChI Key

GZRZJAMSNZGQSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=CC1=CC=CC=N1)C#N

Origin of Product

United States

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